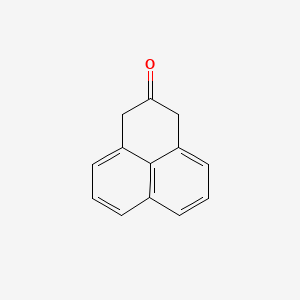

1,3-Dihydro-2-phenalenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dihydro-2-phenalenone is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dihydro-2-phenalenone has the molecular formula C13H10O and is classified as an aromatic polyketide. Its structure consists of a phenalenone core, which contributes to its diverse biological activities. The compound exhibits properties that make it a candidate for further research in drug development and other applications.

Biological Activities

This compound and its derivatives have shown a range of biological activities:

- Anticancer Activity : Research indicates that phenalenone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted their potential as inhibitors of protein kinase CK2, which is implicated in cancer progression . Molecular docking studies have demonstrated strong binding affinities to CK2α, suggesting that these compounds could serve as lead molecules for anticancer drug development .

- Antimicrobial Properties : Phenalenones have also been investigated for their antimicrobial activities. Certain derivatives have shown effectiveness against bacterial strains, indicating potential applications in treating infections .

- Inhibition of Glucose Transporters : In silico studies have identified this compound derivatives as potential inhibitors of human glucose transporter 1 (hGLUT1), which is relevant for cancer therapy due to its role in glucose metabolism in tumors .

Computational Studies

The application of computational methods such as molecular docking and dynamics simulations has been pivotal in understanding the interactions of this compound with biological targets:

- Molecular Docking : This technique has been used to predict the binding affinity of various phenalenone derivatives to CK2α and hGLUT1. The results indicate that certain compounds exhibit superior binding characteristics compared to known inhibitors, highlighting their potential as therapeutic agents .

- Molecular Dynamics Simulations : These simulations provide insights into the stability and conformational changes of the ligand-protein complexes over time. For example, compounds with enhanced binding interactions maintained stability during simulations, suggesting a favorable profile for further development .

Case Study 1: CK2 Inhibition

A study explored the inhibitory capacity of several fungal phenalenones against CK2. The research utilized computational screening methods to identify compounds with high binding affinities. The findings indicated that specific derivatives not only bound effectively but also demonstrated promising cytotoxicity against cancer cell lines, making them candidates for further pharmacological evaluation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenalenone derivatives. The study assessed their activity against various bacterial strains using agar diffusion methods. Results showed that certain compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Data Tables

| Phenalenone Derivative | Target | Binding Affinity (kcal/mol) | Activity |

|---|---|---|---|

| Compound 19 | CK2α | -15.082 | Anticancer |

| Compound 31 | hGLUT1 | -14.829 | Anticancer |

| Compound X | S. aureus | IC50: 5.48 μM | Antimicrobial |

Análisis De Reacciones Químicas

Chloromethylation and Bromomethylation

1,3-Dihydro-2-phenalenone undergoes halogenation at the methylene bridge under acidic conditions. Optimized protocols yield substituted derivatives:

-

Chloromethylation : Reaction with paraformaldehyde and HCl in acetic/phosphoric acid at 110°C for 16 hours produces 2-(chloromethyl)-1,3-dihydro-2-phenalenone (51% yield) .

-

Bromomethylation : Substituting HBr for HCl under similar conditions yields 2-(bromomethyl)-1,3-dihydro-2-phenalenone (37% yield) .

Key Conditions :

| Reagent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Paraformaldehyde + HCl | H₃PO₄/AcOH | 110°C | 16 h | 51% |

| Paraformaldehyde + HBr | H₃PO₄/AcOH | 110°C | 16 h | 37% |

Nucleophilic Substitution

Halogenated derivatives serve as intermediates for further functionalization:

-

Thiocyanation : Treatment of chloromethyl derivatives with KSCN in methanol yields thiocyanate-substituted phenalenones (47% yield) .

-

Thioacetate Formation : Reaction with potassium thioacetate produces thioacetylated derivatives (77% yield), which can be hydrolyzed to thiols .

Example Pathway :

text2-(ClCH₂)-1,3-dihydro-2-phenalenone → KSCN → 2-(SCNCH₂)-1,3-dihydro-2-phenalenone [7]

Oxidation

The ketone group and aromatic system participate in oxidation:

-

Singlet Oxygen Generation : Upon UV irradiation, this compound derivatives act as photosensitizers, producing singlet oxygen (ΦΔ = 0.95–0.98) . This property is leveraged in photodynamic therapy and oxidative stress studies.

-

Ring Oxidation : Strong oxidants like KMnO₄ convert the dihydro system to fully aromatic phenalenone derivatives.

Reduction

-

Ketone Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming 1,3-dihydro-2-phenalenol.

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic rings, yielding decahydro derivatives.

Huisgen Cycloaddition

Azide-functionalized derivatives undergo 1,3-dipolar cycloaddition with alkynes:

-

Propargylamine Coupling : Reaction with N-BOC-propargylamine yields carbamate-linked phenalenones (93% yield) .

Peptide Coupling

Amino derivatives facilitate peptide bond formation:

-

Adamantane Conjugation : Reaction with adamantane acyl chloride produces adamantyl-phenalenone hybrids (e.g., PNAda) for targeted drug delivery .

Photochemical Behavior

The compound’s extended π-system enables efficient intersystem crossing, making it a potent photosensitizer. Mechanistic studies show:

-

ROS Generation : Light-induced excitation leads to Type II photodynamic action, producing cytotoxic singlet oxygen .

-

pH-Dependent Reactivity : Thiol derivatives exhibit disulfide bond formation under oxidative conditions, requiring inert atmospheres during synthesis .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield | Applications |

|---|---|---|---|---|

| Halogenation | Paraformaldehyde, HX (X=Cl, Br) | 2-(Halogenomethyl)-phenalenones | 37–51% | Drug intermediate synthesis |

| Thiocyanation | KSCN, MeOH | 2-(Thiocyanatomethyl)-phenalenones | 47% | Bioactive compound design |

| Huisgen Cycloaddition | NaN₃, propargyl derivatives | Triazole-linked phenalenones | 93% | Bioconjugation |

| Photodynamic Oxidation | UV light (λ = 365 nm) | Singlet oxygen (¹O₂) | ΦΔ ≈ 0.95 | Anticancer therapies |

Propiedades

Número CAS |

39054-97-2 |

|---|---|

Fórmula molecular |

C13H10O |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

1,3-dihydrophenalen-2-one |

InChI |

InChI=1S/C13H10O/c14-12-7-10-5-1-3-9-4-2-6-11(8-12)13(9)10/h1-6H,7-8H2 |

Clave InChI |

NAELYKSAHIYOSK-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)CC2=CC=CC3=C2C1=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.